ethyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate
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Overview
Description
Preparation Methods
The synthesis of ethyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate typically involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The resulting intermediate is then reacted with ethyl phenylalaninate under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazinoindole core or the phenylalaninate moiety .
Scientific Research Applications
This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an iron chelator, which can be used in cancer therapy to inhibit the proliferation of cancer cells . In medicine, its derivatives have shown antiproliferative activity against various cancer cell lines, making it a promising candidate for further drug development .
Mechanism of Action
The mechanism of action of ethyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate involves its ability to bind to specific molecular targets, such as iron ions . By chelating iron, the compound can disrupt essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis . The pathways involved in this mechanism include the mitochondrial pathway, where the compound induces apoptosis through the regulation of proteins like Bcl-2, Bax, and caspase-3 .
Comparison with Similar Compounds
Ethyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate can be compared to other triazinoindole derivatives, such as tert-butyl-substituted triazinoindoles and indoloquinoxalines . Similar compounds include 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and other triazinoindole derivatives .
Properties
Molecular Formula |
C23H23N5O3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-22(30)17(13-15-9-5-4-6-10-15)24-19(29)14-32-23-25-21-20(26-27-23)16-11-7-8-12-18(16)28(21)2/h4-12,17H,3,13-14H2,1-2H3,(H,24,29) |
InChI Key |
IAYMMRZDTONQQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
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